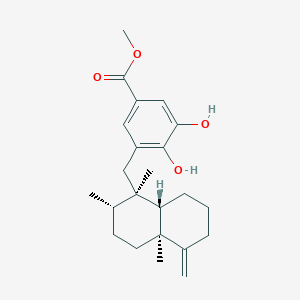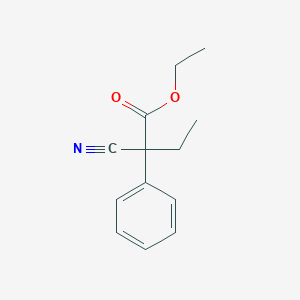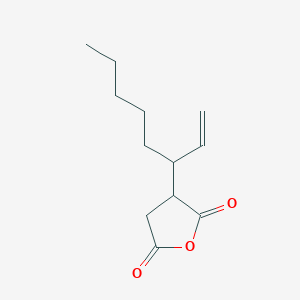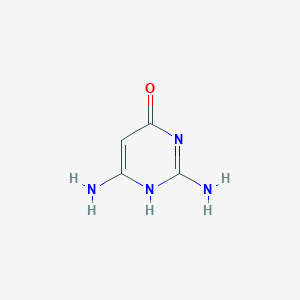
9-cis-Retinol
Descripción general
Descripción
- Es una terapia oral diseñada para individuos con mutaciones en los genes RPE65 o LRAT , que conducen a estos trastornos retinianos hereditarios .
Acetato de Zuretinol: es una pequeña molécula en investigación que se utiliza en ensayos clínicos para tratar , , y .
Aplicaciones Científicas De Investigación
- Las aplicaciones del acetato de Zuretinol abarcan varios campos:
Oftalmología: Investigando su eficacia en el tratamiento de la adaptación oscura deteriorada, RP y LCA.
Medicina: Posible uso terapéutico para enfermedades degenerativas de la retina.
Biología: Estudiando su impacto en la función retiniana y las vías celulares.
Mecanismo De Acción
- El mecanismo preciso por el cual el acetato de Zuretinol ejerce sus efectos no está completamente dilucidado.
- Es probable que se dirija a las vías retinianas involucradas en la función visual y la salud de los fotorreceptores.
Análisis Bioquímico
Biochemical Properties
9-cis-Retinol is involved in several biochemical reactions, primarily through its conversion to 9-cis-retinoic acid. This conversion is catalyzed by enzymes such as retinol dehydrogenase and retinaldehyde dehydrogenase. These enzymes facilitate the oxidation of this compound to 9-cis-retinal, which is further oxidized to 9-cis-retinoic acid. This compound interacts with retinoid-binding proteins, such as cellular retinol-binding protein (CRBP), which helps in its transport and stabilization within cells .
Cellular Effects
This compound influences various cellular processes, including cell differentiation, proliferation, and apoptosis. In Sertoli cells, 9-cis-retinoic acid, derived from this compound, regulates immunomodulatory functions by influencing the secretion of anti-inflammatory and pro-inflammatory factors . Additionally, this compound affects gene expression by activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 9-cis-retinoic acid, which binds to nuclear receptors such as RARs and RXRs. These receptors function as transcription factors, regulating the expression of genes involved in cellular differentiation, proliferation, and apoptosis. The binding of 9-cis-retinoic acid to these receptors induces conformational changes, allowing the receptor-ligand complex to interact with specific DNA sequences and modulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that long-term administration of 9-cis-retinyl acetate, a derivative of this compound, improves visual function and retinal morphology in animal models . The stability and degradation of this compound are influenced by factors such as light exposure and temperature, which can affect its efficacy in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in mice lacking retinal pigment epithelium-specific 65-kDa protein (RPE65), administration of 9-cis-retinyl acetate at doses ranging from 1 to 100 mg/kg showed dose-dependent improvements in visual function . High doses of this compound or its derivatives can lead to toxic effects, including liver damage and teratogenicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to 9-cis-retinoic acid. This process involves enzymes such as retinol dehydrogenase and retinaldehyde dehydrogenase. Additionally, this compound can be isomerized to other retinoid forms, such as all-trans-retinol, through enzymatic reactions . These metabolic pathways are crucial for maintaining the balance of retinoid levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by retinoid-binding proteins, such as cellular retinol-binding protein (CRBP) and retinol-binding protein (RBP). These proteins facilitate the uptake, transport, and storage of this compound, ensuring its availability for metabolic processes . The distribution of this compound is also influenced by its interaction with specific receptors, such as the retinol-binding protein receptor 2 (Rbpr2), which mediates its uptake in the liver and other tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. In photoreceptor cells, this compound is found in the outer segments of cones, where it is involved in the visual cycle . The subcellular localization of this compound is influenced by its binding to retinoid-binding proteins and its interaction with specific enzymes that facilitate its conversion to active retinoid forms .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el acetato de Zuretinol no están disponibles fácilmente en el dominio público. Es esencial tener en cuenta que es un compuesto en investigación y sus métodos de producción industrial pueden ser propietarios.
Análisis De Reacciones Químicas
- El acetato de Zuretinol probablemente experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin revelar.
- Los productos principales formados a partir de estas reacciones no están explícitamente documentados.
Comparación Con Compuestos Similares
- Desafortunadamente, las comparaciones detalladas con compuestos similares no están disponibles fácilmente.
- Resaltar su singularidad requeriría más investigación.
Propiedades
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-MKOSUFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317690 | |
| Record name | 9-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22737-97-9 | |
| Record name | 9-cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuretinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZURETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035JKP3HXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-cis-Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)






